![molecular formula C22H19N3O3S B2976785 3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide CAS No. 868676-44-2](/img/structure/B2976785.png)
3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide
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Overview
Description
Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known for their anticancer, antifungal, and antibacterial activities . The compound you mentioned seems to be a benzimidazole derivative, but specific information about it is not available in the sources I have access to.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques like NMR and MS . These techniques can provide information about the atomic connectivity and the positions of the substituents .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, depending on their substituents. They can participate in reactions like alkylation, acylation, nitration, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely, depending on their structure and substituents . These properties can be analyzed using techniques like solubility testing, melting point determination, and UV-Vis spectroscopy .Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated derivatives of benzenesulfonamides for their in vitro antitumor activity. For instance, novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides bearing different moieties have shown remarkable activity and selectivity toward certain cancer cell lines, including non-small cell lung cancer and melanoma, highlighting the potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).
Enzyme Inhibition
Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has uncovered high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have demonstrated potent inhibitory effects, both in vitro and in vivo, suggesting therapeutic potential for conditions associated with neuronal injury (Röver et al., 1997).
Antimicrobial Properties
The synthesis of sulfamethoxazole polymers from different synthetic routes has led to compounds with enhanced pharmacological activity. These polymers have shown greater anti-microbial activity compared to native drugs, indicating their potential in combating microbial infections (Thamizharasi, Vasantha, & Reddy, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(14-15-29(27,28)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJEOPLONAODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide |
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